High affinity, water-soluble CB1/CB2 receptor agonist (Ki values are 1.5 and 0.32 nM for CB1 and CB2 receptors respectively). Active in vivo following i.v. and i.c.v. administration.
(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol;hydrochloride
CAS No.: 874745-43-4
Cat. No.: VC0004552
Molecular Formula: C26H37ClN2O2
Molecular Weight: 445 g/mol
* For research use only. Not for human or veterinary use.
![(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol;hydrochloride - 874745-43-4](/images/no_structure.jpg)
CAS No. | 874745-43-4 |
---|---|
Molecular Formula | C26H37ClN2O2 |
Molecular Weight | 445 g/mol |
IUPAC Name | (6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol;hydrochloride |
Standard InChI | InChI=1S/C26H36N2O2.ClH/c1-18-8-9-21-20(14-18)24-22(29)15-19(16-23(24)30-26(21,4)5)25(2,3)10-6-7-12-28-13-11-27-17-28;/h8,11,13,15-17,20-21,29H,6-7,9-10,12,14H2,1-5H3;1H/t20-,21-;/m1./s1 |
Standard InChI Key | LSHUCXYFAOTXLT-MUCZFFFMSA-N |
Isomeric SMILES | CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O.Cl |
SMILES | CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O.Cl |
Canonical SMILES | CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O.Cl |
Appearance | Assay:≥98%A lyophilized powder |
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of the compound is (6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol hydrochloride, reflecting its stereochemistry and functional groups . The molecular formula is C26H37ClN2O2, with a molecular weight of 445.0 g/mol . The hydrochloride salt enhances solubility, a critical factor for in vivo administration.
Structural Characteristics
The molecule features:
-
A tetrahydrobenzo[c]chromen core with methyl substitutions at positions 6, 6, and 9.
-
A 2-methylhexan-2-yl chain linking the core to an imidazole ring, introducing nitrogen-based heterocyclic functionality.
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Stereochemical specificity at the 6aR and 10aR positions, critical for receptor binding .
The SMILES notation (CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCN4C=CN=C4)O.Cl
) and InChIKey (LSHUCXYFAOTXLT-MUCZFFFMSA-N
) further delineate its spatial arrangement .
Synthesis and Physicochemical Properties
Synthetic Routes
While detailed synthetic protocols are proprietary, the compound’s structure suggests a multi-step process involving:
-
Construction of the tetrahydrobenzo[c]chromen core via cyclization reactions.
-
Introduction of the imidazole-containing side chain through alkylation or coupling strategies.
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Final hydrochloride salt formation to improve stability and bioavailability .
Physicochemical Profile
Property | Value | Source |
---|---|---|
Appearance | Lyophilized powder (≥98% pure) | |
Solubility | Water-soluble | |
Storage | -20°C, protected from light |
The hydrochloride salt form ensures enhanced aqueous solubility, facilitating intravenous (i.v.) and intracerebroventricular (i.c.v.) delivery .
Pharmacological Activity
Cannabinoid Receptor Affinity
O-2545 hydrochloride exhibits nanomolar affinity for cannabinoid receptors:
-
CB1 Receptor: Ki = 1.5 nM
-
CB2 Receptor: Ki = 0.32 nM
This dual agonism distinguishes it from endogenous ligands like anandamide, which preferentially target CB1 .
In Vivo Efficacy
In rodent models, O-2545 demonstrates dose-dependent activity following i.v. and i.c.v. administration . Key findings include:
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Modulation of stimulus-specific adaptation (SSA) in auditory neurons, reducing neuronal adaptation to repetitive stimuli .
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Enhanced cortical signal detection at doses ≤1 mg/kg, suggesting potential applications in sensory processing disorders .
Biological Evaluations and Mechanistic Insights
Neuronal Adaptation Studies
A 2017 study administered O-2545 iontophoretically to investigate its effects on SSA in the inferior colliculus :
Parameter | O-2545 Effect (n=40) | Anandamide Effect (n=50) |
---|---|---|
Neurons with SSA ↓ | 11/13 (84.6%) | 16/23 (69.6%) |
CSI Reduction | 0.53 → 0.29 (P = 0.012) | 0.51 → 0.27 (P < 0.001) |
CSI (Common Stimulus Index) quantifies adaptation strength; lower values indicate reduced adaptation. O-2545’s efficacy surpassed anandamide, highlighting its potency .
Comparative Pharmacodynamics
O-2545’s effects contrast with the CB1 antagonist AM251, which increased CSI values (0.17 → 0.43, P = 0.017), confirming cannabinoid signaling’s role in SSA modulation .
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